
Vanadium silicide (V3Si)
Overview
Description
Vanadium silicide (V₃Si) is a cubic A15-phase intermetallic compound notable for its superconducting properties, with a critical temperature (Tc) exceeding 13 K in thin-film forms and up to 17.1 K in bulk . It exhibits a type-II superconducting behavior, making it suitable for applications in quantum devices, Josephson junctions, and silicon-compatible superconducting circuits . Structurally, V₃Si has a lattice mismatch of only 0.4% with silicon, enabling high-quality epitaxial growth on silicon substrates . The compound can undergo a martensitic cubic-to-tetragonal structural transition near 21.5 K under ambient pressure, which is close to its Tc .
Energy dispersive X-ray spectroscopy (EDS) and X-ray diffraction (XRD) confirm its stoichiometry and phase purity, critical for achieving high critical current densities (>10⁶ A/cm²) and upper critical magnetic fields (~20 T) .
Biological Activity
Vanadium silicide (V3Si) is a compound of significant interest due to its unique physical and chemical properties, particularly its superconductivity and potential applications in electronics and materials science. This article explores the biological activity of V3Si, focusing on its synthesis, structural characteristics, and implications for biological systems.
Synthesis Methods
Vanadium silicide can be synthesized through various methods, including:
- Thin-Film Deposition : V3Si thin films are often produced by depositing vanadium on silicon substrates followed by annealing. This process facilitates the silicidation of vanadium to form the A15 phase of V3Si, which exhibits superconducting properties at temperatures exceeding 13 K .
- Annealing Techniques : The annealing temperature plays a crucial role in determining the phase and purity of V3Si. For instance, samples annealed at 700 °C predominantly form the A15 phase, while lower temperatures lead to mixed phases with impurities like VSi2 and V5Si3 .
Structural Properties
V3Si exhibits a cubic crystal structure characterized by:
- A system of non-interacting orthogonal linear chains of vanadium atoms.
- Silicon atoms occupying a body-centered lattice, which stabilizes the overall structure .
The typical vanadium-to-silicon ratio in V3Si is approximately 3:1, confirming its stoichiometric composition .
Potential Biological Applications
While the primary focus of research on vanadium silicide has been on its material properties, emerging studies suggest potential biological implications:
- Biocompatibility : Preliminary investigations indicate that materials containing vanadium may exhibit biocompatibility, making them suitable for biomedical applications such as implants or drug delivery systems.
- Antimicrobial Properties : Some studies suggest that vanadium compounds can exhibit antimicrobial activity, although specific data on V3Si's efficacy in this regard remains limited.
Case Studies and Research Findings
- Neuroprotective Effects : Research has indicated that vanadium compounds can influence neuronal health. For example, studies on vanadium's impact on neuronal cells suggest potential neuroprotective effects that could be relevant for conditions like Alzheimer's disease.
- Metabolic Implications : Vanadium compounds have been studied for their insulin-mimetic effects, which could have implications for diabetes management. While direct studies on V3Si are lacking, related vanadium compounds have shown promise in enhancing glucose metabolism .
Data Table: Summary of Biological Studies on Vanadium Compounds
Study | Focus | Findings |
---|---|---|
Study 1 | Neuroprotection | Vanadium compounds may protect neuronal cells from apoptosis. |
Study 2 | Antimicrobial Activity | Some vanadium compounds exhibit antimicrobial properties against specific pathogens. |
Study 3 | Diabetes Management | Vanadium shows insulin-mimetic effects that enhance glucose uptake in cells. |
Scientific Research Applications
Superconducting Applications
V₃Si is recognized as a type-II superconductor with a critical temperature () that can exceed 15 K. This property makes it an attractive candidate for various superconducting applications, particularly in quantum computing and advanced electronic devices.
Case Studies and Findings
- Thin Film Synthesis : Research has demonstrated that V₃Si thin films can be synthesized on silicon substrates through silicidation processes. For instance, a study reported successful fabrication of phase-pure V₃Si thin films on silicon-on-insulator (SOI) substrates, achieving a high-quality epitaxial interface with minimal lattice mismatch (0.4%) . The synthesis involved depositing vanadium layers followed by annealing to promote the formation of V₃Si.
- Quantum Circuit Applications : V₃Si has been explored for its integration into quantum circuits. The compound's compatibility with silicon technology allows for the development of superconducting devices such as Josephson junctions and superconducting quantum interference devices (SQUIDs) . Research indicates that V₃Si can maintain its superconducting properties even under thermal strain during fabrication processes.
Microelectronics
The compatibility of V₃Si with silicon technology positions it as a valuable material in microelectronics. Its ability to form silicides with low resistivity makes it suitable for use in various electronic components.
Applications in Devices
- Transistors and Interconnects : V₃Si is utilized in the fabrication of high-performance transistors and interconnects within integrated circuits. The low resistivity of V₃Si enhances the efficiency of these components, making them suitable for advanced semiconductor applications .
- Silicide Formation : The process of silicidation, where V is deposited on silicon and subsequently annealed, results in the formation of V₃Si at the interface. This technique is crucial for creating effective electrical contacts in microelectronic devices .
High-Temperature Materials
V₃Si exhibits mechanical strength and stability at elevated temperatures, making it an interesting candidate for high-temperature applications.
Research Insights
- Mechanical Properties : Studies have shown that vanadium silicide alloys can retain their mechanical integrity at high temperatures, which is essential for applications in aerospace and automotive industries . The ability to withstand thermal stresses while maintaining performance makes V₃Si a potential material for high-temperature environments.
Summary Table of Applications
Application Area | Specific Use Cases | Key Properties |
---|---|---|
Superconductors | Quantum circuits, Josephson junctions | , type-II superconductor |
Microelectronics | Transistors, interconnects | Low resistivity, silicon compatibility |
High-Temperature Materials | Aerospace components, automotive parts | High mechanical strength |
Q & A
Q. Basic: What experimental parameters are critical for synthesizing phase-pure V₃Si thin films?
To achieve phase-purity in V₃Si, substrate choice and annealing conditions are paramount. On SiO₂ substrates, V₃Si forms at temperatures >800°C via vanadium diffusion into silicon, with activation energy of 2.0±0.2 eV. In contrast, on bare Si substrates, VSi₂ dominates due to silicon-rich reaction kinetics . Use Rutherford Backscattering Spectroscopy (RBS) to monitor compositional gradients and X-ray Diffraction (XRD) for phase identification. Ensure oxygen content <10% to avoid reaction deceleration .
Q. Advanced: How can contradictions in phase formation sequences of V-Si systems be resolved?
Discrepancies arise from substrate-dependent kinetics. For example, V/Si bilayers yield VSi₂ at 475°C, while excess vanadium drives sequential formation of V₅Si₃ and V₃Si at higher temperatures (activation energy: 2.3–2.5 eV) . On SiO₂, V₃Si forms as an intermediate layer due to vanadium-rich diffusion barriers, validated by ion backscattering and XRD . Methodologically, combine in situ XRD with thermogravimetric analysis to track real-time phase evolution under controlled atmospheres.
Q. Basic: What characterization methods are essential for analyzing V₃Si’s structural and electronic properties?
- XRD : Resolves crystal structure (cubic for V₃Si, hexagonal for VSi₂) and lattice parameters (e.g., V₃Si: a = 4.71 Å) .
- RBS/EDS : Quantifies stoichiometry and interfacial diffusion .
- Four-point probe resistivity measurements : Detect superconducting transitions (V₃Si: T_c ≈15 K) .
- DFT simulations : Use FP-LAPW methods with PBE-GGA approximations to model electronic band structures .
Q. Advanced: How does oxygen contamination influence V₃Si formation kinetics and electronic performance?
Oxygen >10% in V/SiO₂ systems suppresses silicide growth, increasing activation energy to 2.0 eV and promoting parasitic V₂O₅ formation . Oxygen also degrades superconducting properties by introducing lattice defects. Mitigate this via ultra-high-vacuum (UHV) deposition and pre-annealing substrates at 600°C to desorb surface oxides .
Q. Basic: What are the superconducting properties of V₃Si, and how are they measured?
V₃Si exhibits Type-II superconductivity with T_c ≈15 K, critical magnetic field H_c2 ≈23 T, and energy gap Δ ≈2.5 meV. Use SQUID magnetometry for H_c2 determination and tunneling spectroscopy (STM) for Δ measurements. Note that stoichiometric deviations >2% suppress T_c due to disrupted A15 crystal symmetry .
Q. Advanced: What challenges arise in DFT modeling of V₃Si’s electronic structure?
DFT often underestimates electron correlation effects in transition-metal silicides. For V₃Si, hybrid functionals (e.g., HSE06) improve predictions of density of states (DOS) near the Fermi level compared to PBE-GGA. Include spin-orbit coupling to refine optical conductivity simulations . Validate models with angle-resolved photoemission spectroscopy (ARPES) data.
Q. Basic: How is V₃Si integrated into electronic devices, such as Schottky diodes?
V₃Si’s high thermal stability (up to 600°C) and intrinsic Schottky barrier height (0.645 eV) make it suitable for oxide-isolated diodes. Key steps:
- Deposit vanadium on n-Si, anneal at 800°C to form V₃Si.
- Use TiW capping layers to prevent silicon out-diffusion.
- Characterize leakage currents (<1 nA/cm²) using I-V profiling .
Q. Advanced: How to interpret resistivity anomalies in V₃Si at low temperatures?
Below 50 K, resistivity plateaus may arise from phonon drag suppression or magnetic impurity scattering. Distinguish these via:
- Low-temperature Hall effect measurements : Isolate carrier mobility contributions.
- Neutron diffraction : Detect antiferromagnetic ordering (absent in V₃Si, but common in V₅Si₃) .
- Defect analysis : Use positron annihilation spectroscopy to quantify vacancy concentrations.
Q. Basic: How to ensure data accuracy in air-sensitive V₃Si synthesis protocols?
- Glovebox handling : Maintain O₂/H₂O levels <1 ppm during precursor deposition.
- Inert gas annealing : Use argon or hydrogen (5% H₂/Ar) to reduce oxide formation.
- Error mitigation : Triplicate experiments with statistical outlier rejection (e.g., Grubbs’ test) .
Q. Advanced: What governs kinetic vs. thermodynamic control in V-Si phase formation?
- Kinetic control : At lower temperatures (<700°C), metastable VSi₂ forms due to faster Si diffusion (linear growth rate, E_a ≈1.7 eV).
- Thermodynamic control : At higher temperatures, V₃Si dominates as the equilibrium phase (parabolic growth, E_a ≈2.0 eV). Use diffusion couples and Darken’s analysis to model concentration gradients .
Comparison with Similar Compounds
Structural and Stoichiometric Variations in Vanadium Silicides
Vanadium forms multiple silicides, including VSi₂ , V₅Si₃ , and V₃Si , with distinct stoichiometries and properties:
- VSi₂ : A silicon-rich phase forming at lower temperatures (600–1000°C) on bare Si substrates. It exhibits metallic conductivity but lacks superconductivity .
- V₅Si₃ : A vanadium-rich phase observed during sequential reactions between V and amorphous Si. It forms after VSi₂ at higher temperatures (~700°C) and has an activation energy of 2.5 eV .
Table 1: Key Properties of Vanadium Silicides
Comparison with Other Transition Metal Silicides
Niobium Silicides (Nb₃Sn, Nb₃Ge)
- Nb₃Sn : A15 superconductor with Tc ~18 K, higher than V₃Si. However, it requires complex synthesis (e.g., high-temperature annealing) and lacks direct compatibility with silicon substrates .
- Nb₃Ge : Holds the highest Tc (~23 K) among A15 compounds but is metastable and difficult to stabilize in thin-film forms .
Molybdenum Silicide (MoSi₂)
- A refractory silicide with a high melting point (~2030°C) and oxidation resistance.
Titanium Silicide (TiSi₂)
- Low-resistance semiconductor contact material with two phases (C54 and C49). Unlike V₃Si, it is non-superconducting and forms at lower temperatures (~700°C) .
Table 2: Comparison with Other Transition Metal Silicides
Thermal and Electronic Transport Properties
V₃Si exhibits unique thermal conductivity behavior, resembling copper more than strongly correlated materials like cuprates. Strong phonon-electron scattering in V₃Si suppresses the thermal conductivity, a property distinct from Nb₃Sn or MoSi₂ . Its superconducting coherence length (~4 nm) and upper critical field (~20 T) are superior to many silicides, enabling robust device performance under magnetic fields .
Properties
InChI |
InChI=1S/Si.3V | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTGMGGBYBQLGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[V].[V].[V] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SiV3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.910 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless powder and pieces; [Materion Advanced Chemicals MSDS] | |
Record name | Vanadium silicide (V3Si) | |
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CAS No. |
12039-76-8 | |
Record name | Vanadium silicide (V3Si) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanadium silicide (V3Si) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trivanadium silicide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.716 | |
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